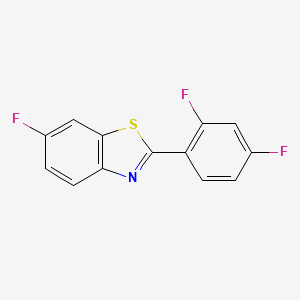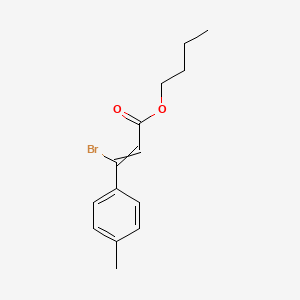
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methoxymethyl group at position 4, a phenyl group at position 2, and a pyridin-2-yl group at position 6. These structural features contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-(methoxymethyl)pyrimidine with 2-phenylpyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-formyl-2-phenyl-6-(pyridin-2-yl)pyrimidine.
Reduction: Formation of 4-(methoxymethyl)-2-phenyl-1,2-dihydro-6-(pyridin-2-yl)pyrimidine.
Substitution: Formation of 4-(methoxymethyl)-2-(substituted phenyl)-6-(pyridin-2-yl)pyrimidine derivatives.
Applications De Recherche Scientifique
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methoxymethyl)-2-phenyl-6-(pyridin-3-yl)pyrimidine: Similar structure but with the pyridinyl group at position 3.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-4-yl)pyrimidine: Similar structure but with the pyridinyl group at position 4.
4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness
The unique combination of substituents in 4-(Methoxymethyl)-2-phenyl-6-(pyridin-2-yl)pyrimidine imparts distinct chemical and biological properties compared to its analogs. The specific positioning of the methoxymethyl, phenyl, and pyridin-2-yl groups can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Numéro CAS |
922726-27-0 |
|---|---|
Formule moléculaire |
C17H15N3O |
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
4-(methoxymethyl)-2-phenyl-6-pyridin-2-ylpyrimidine |
InChI |
InChI=1S/C17H15N3O/c1-21-12-14-11-16(15-9-5-6-10-18-15)20-17(19-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Clé InChI |
TVUBURUMURHEJR-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)

![7,8-Dimethyl-10-(3-methylbutyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14193824.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)


![N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea](/img/structure/B14193855.png)

![2-[3-(2,4-Difluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B14193858.png)

